N-(3-Methoxy-4-nitrophenyl)acetamide
Overview
Description
N-(3-Methoxy-4-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.187 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3)
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets and their roles are still under investigation.
Mode of Action
It is synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride , which might suggest potential interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by N-(3-Methoxy-4-nitrophenyl)acetamide are currently unknown
Result of Action
As the compound is provided to early discovery researchers , its effects are likely under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxy-4-nitrophenyl)acetamide can be synthesized through the acetylation of 3-methoxy-4-nitroaniline using acetic anhydride . The reaction typically involves dissolving 3-methoxy-4-nitroaniline in a suitable solvent, such as glacial acetic acid, and then adding acetic anhydride. The reaction mixture is stirred at room temperature for several hours to ensure complete acetylation. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group (-NHCOCH3) can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (RNH2).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Reduction: 3-Methoxy-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Methoxy-4-nitroaniline and acetic acid.
Scientific Research Applications
N-(3-Methoxy-4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure but with different positioning of the methoxy and nitro groups.
- N-(3-Methoxyphenyl)acetamide: Lacks the nitro group, affecting its reactivity and applications.
- N-(4-Methoxyphenyl)acetamide: Lacks the nitro group and has a different positioning of the methoxy group.
Properties
IUPAC Name |
N-(3-methoxy-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFYZDOQOPGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547950 | |
Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-19-7 | |
Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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